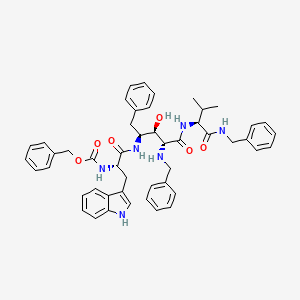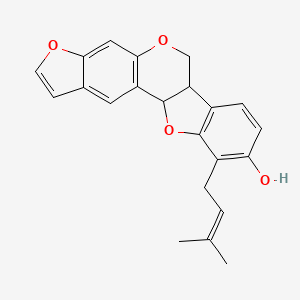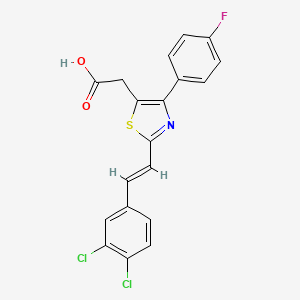
2-(2-(3,4-Dichlorophenyl)ethenyl)-4-(4-fluorophenyl)-5-thiazoleacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(3,4-Dichlorophenyl)ethenyl)-4-(4-fluorophenyl)-5-thiazoleacetic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazole ring, which is known for its biological activity, and is substituted with dichlorophenyl and fluorophenyl groups, enhancing its chemical reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3,4-Dichlorophenyl)ethenyl)-4-(4-fluorophenyl)-5-thiazoleacetic acid typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the dichlorophenyl and fluorophenyl groups through various substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(3,4-Dichlorophenyl)ethenyl)-4-(4-fluorophenyl)-5-thiazoleacetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and solubility.
Reduction: This process can remove oxygen or add hydrogen, potentially modifying the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific solvents, controlled temperatures, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Applications De Recherche Scientifique
2-(2-(3,4-Dichlorophenyl)ethenyl)-4-(4-fluorophenyl)-5-thiazoleacetic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or antimicrobial agent.
Industry: It can be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism by which 2-(2-(3,4-Dichlorophenyl)ethenyl)-4-(4-fluorophenyl)-5-thiazoleacetic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved can vary depending on the specific application, but often include modulation of signal transduction pathways and alteration of gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-(3,4-Dichlorophenyl)ethenyl)-4-(4-chlorophenyl)-5-thiazoleacetic acid
- 2-(2-(3,4-Dichlorophenyl)ethenyl)-4-(4-bromophenyl)-5-thiazoleacetic acid
- 2-(2-(3,4-Dichlorophenyl)ethenyl)-4-(4-methylphenyl)-5-thiazoleacetic acid
Uniqueness
The uniqueness of 2-(2-(3,4-Dichlorophenyl)ethenyl)-4-(4-fluorophenyl)-5-thiazoleacetic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dichlorophenyl and fluorophenyl groups enhances its reactivity and stability, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
116759-05-8 |
|---|---|
Formule moléculaire |
C19H12Cl2FNO2S |
Poids moléculaire |
408.3 g/mol |
Nom IUPAC |
2-[2-[(E)-2-(3,4-dichlorophenyl)ethenyl]-4-(4-fluorophenyl)-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C19H12Cl2FNO2S/c20-14-7-1-11(9-15(14)21)2-8-17-23-19(16(26-17)10-18(24)25)12-3-5-13(22)6-4-12/h1-9H,10H2,(H,24,25)/b8-2+ |
Clé InChI |
LWOQEJGWXMLTID-KRXBUXKQSA-N |
SMILES isomérique |
C1=CC(=CC=C1C2=C(SC(=N2)/C=C/C3=CC(=C(C=C3)Cl)Cl)CC(=O)O)F |
SMILES canonique |
C1=CC(=CC=C1C2=C(SC(=N2)C=CC3=CC(=C(C=C3)Cl)Cl)CC(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


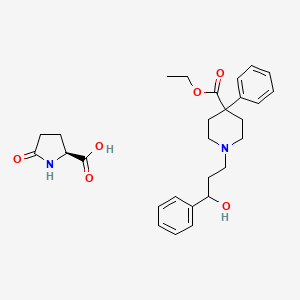


![4-[3-[4-chloro-3,6-dimethoxy-2-(2-piperidin-1-ylethoxy)phenyl]-3-hydroxypropyl]phenol;oxalic acid](/img/structure/B15185354.png)
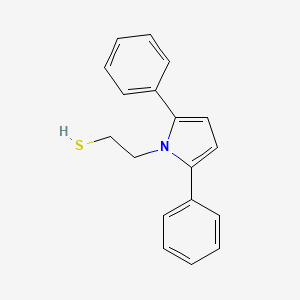
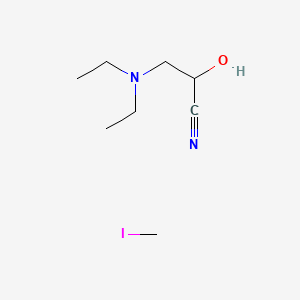
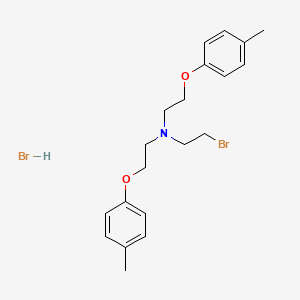

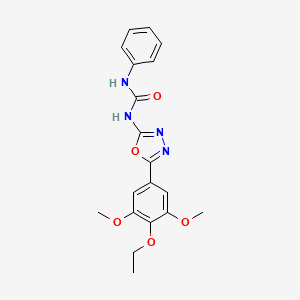
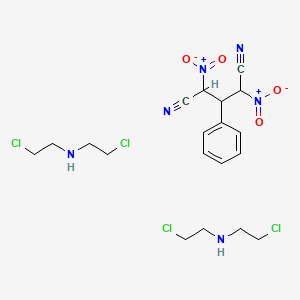
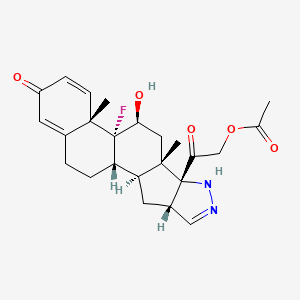
![oxolane;N-(4-phenyl-2-sulfanylidene-1,4,5,6,7,8-hexahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)benzamide](/img/structure/B15185396.png)
